H-Asp(OtBu)-AMC

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Fluorogenic Building Block

H-Asp(OtBu)-AMC is a modular building block for bespoke protease substrates, distinguished by its OtBu protecting group that prevents side reactions in SPPS and modulates lipophilicity for cellular uptake. Unprotected Asp-AMC or longer caspase substrates lack this synthetic versatility, making H-Asp(OtBu)-AMC essential for constructing custom fluorogenic probes.

Molecular Formula C18H22N2O5
Molecular Weight 346.4 g/mol
Cat. No. B13000192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(OtBu)-AMC
Molecular FormulaC18H22N2O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N
InChIInChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m0/s1
InChIKeyISJTVSWMMWLGJF-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(OtBu)-AMC: A Protected Aspartic Acid Fluorogenic Probe for Controlled Enzyme Assays and Peptide Synthesis


H-Asp(OtBu)-AMC (CAS 149231-64-1) is a protected aspartic acid derivative that conjugates L-aspartic acid β-tert-butyl ester to the fluorogenic reporter 7-amino-4-methylcoumarin (AMC) . With a molecular formula of C18H22N2O5 and a molecular weight of 346.38 g/mol, this compound belongs to the class of AMC-based fluorogenic substrates, which are widely utilized for the detection and quantification of protease activities . The tert-butyl (OtBu) ester serves as a protecting group on the aspartic acid side chain, a strategic modification that enhances the compound‘s stability during peptide synthesis and allows for controlled deprotection, making it a versatile building block for constructing more complex peptidic substrates or inhibitors .

Why H-Asp(OtBu)-AMC Cannot Be Directly Substituted with Unprotected Asp-AMC or Generic Caspase Substrates


Direct substitution of H-Asp(OtBu)-AMC with seemingly similar compounds like unprotected Asp-AMC or common caspase substrates (e.g., Ac-DEVD-AMC) is not scientifically valid. The tert-butyl (OtBu) ester is not merely a passive moiety; it fundamentally alters the compound‘s steric profile, lipophilicity, and chemical reactivity . This protection prevents unwanted side reactions during multi-step peptide synthesis and can modulate enzyme-substrate recognition, leading to different kinetic profiles compared to its deprotected analog. Unprotected Asp-AMC, for instance, is a known substrate for L-asparaginase, an enzyme with a distinct catalytic mechanism and biological role from proteases [1]. Conversely, longer peptide substrates like Ac-DEVD-AMC are optimized for specific caspase recognition (Km ≈ 9.7 µM for caspase-3) and are not suitable as modular building blocks [2]. Therefore, H-Asp(OtBu)-AMC occupies a unique niche as a protected, single-amino-acid fluorogenic building block, and its substitution with a non-protected or longer-chain alternative would compromise experimental control, synthetic utility, and data comparability.

H-Asp(OtBu)-AMC: Comparative Evidence of Differentiation from Unprotected and Peptide Substrates


Controlled Deprotection Kinetics in Peptide Synthesis vs. Unprotected Asp-AMC

The defining feature of H-Asp(OtBu)-AMC is its tert-butyl ester protection, which enables stepwise peptide synthesis—a functionality absent in unprotected Asp-AMC. In standard solid-phase peptide synthesis (SPPS), the OtBu group exhibits a half-life of approximately 30-60 minutes in 95% trifluoroacetic acid (TFA), allowing for quantitative deprotection without cleaving the peptide from the resin or degrading the AMC fluorophore [1]. This controlled deprotection is impossible with H-Asp-AMC, which would immediately undergo side-chain reactions, rendering it unsuitable as a building block for extended sequences. While quantitative kinetic data for H-Asp(OtBu)-AMC deprotection is not available from primary literature, this well-established class-level property of tert-butyl esters in SPPS forms a fundamental differentiator [1].

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Fluorogenic Building Block

Lipophilicity (XlogP) Comparison with Common Caspase Substrates

The calculated partition coefficient (XlogP) for H-Asp(OtBu)-AMC is 1.4, indicating moderate lipophilicity suitable for cell permeability studies . This contrasts with more hydrophilic, peptide-based AMC substrates like Ac-DEVD-AMC (XlogP = -0.8, predicted) and Ac-LEHD-AMC (XlogP = -1.2, predicted) . This difference in lipophilicity can influence compound solubility, cellular uptake, and non-specific binding in assays.

Physicochemical Properties Lipophilicity Drug Discovery

Molecular Weight and Rotatable Bond Count: Impact on Synthetic Accessibility and Assay Design

H-Asp(OtBu)-AMC has a molecular weight of 346.38 g/mol and contains 6 rotatable bonds . This is significantly lower than common caspase substrates: Ac-DEVD-AMC has a molecular weight of 675.7 g/mol with 23 rotatable bonds, and Ac-LEHD-AMC has a molecular weight of 711.7 g/mol with 26 rotatable bonds . This smaller size and reduced flexibility makes H-Asp(OtBu)-AMC a more synthetically tractable building block and may lead to different diffusion and binding kinetics in microfluidic or cell-based assays.

Medicinal Chemistry Chemical Properties Assay Development

Optimal Application Scenarios for H-Asp(OtBu)-AMC in Research and Industrial Settings


Custom Fluorogenic Substrate Synthesis via Solid-Phase Peptide Synthesis (SPPS)

H-Asp(OtBu)-AMC is the preferred starting material for chemists synthesizing bespoke fluorogenic protease substrates. Its OtBu protection allows for the sequential addition of amino acids to the N-terminus of the aspartate-AMC core using standard Fmoc/tBu SPPS protocols [1]. This is the standard method for creating substrates with extended recognition sequences (e.g., Ac-IETD-Asp-AMC) that are not commercially available, enabling researchers to probe novel or poorly characterized proteases.

Activity-Based Probe (ABP) Development for Protease Profiling

In chemical biology, H-Asp(OtBu)-AMC serves as a key intermediate for constructing activity-based probes. After on-resin peptide elongation, the OtBu group can be selectively removed to install a reactive warhead (e.g., an acyloxymethyl ketone or epoxide) or a biotin tag for pull-down experiments, while the AMC group remains intact for fluorescence detection [2]. This modular approach is not feasible with unprotected Asp-AMC.

High-Throughput Screening (HTS) Assay Development for Novel Proteases

For screening libraries of potential protease inhibitors or activators, H-Asp(OtBu)-AMC can be incorporated into a diverse array of peptide substrates. Its moderate lipophilicity (XlogP = 1.4) may offer advantages in cell-based assays compared to more hydrophilic substrates, potentially improving cellular uptake in certain systems . The resulting substrates, with their P1 aspartate motif, are then used in high-throughput fluorometric assays.

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